2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-(2-phenylethyl)acetamide
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Overview
Description
The compound “2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-(2-phenylethyl)acetamide” is a complex organic molecule. It contains a pyrazine ring (a six-membered ring with two nitrogen atoms), a phenyl group (a six-membered carbon ring), and an acetamide group (an acetyl group bound to an amine). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyrazine ring, which is aromatic and therefore contributes to the stability of the molecule. The phenyl and acetamide groups may also participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might contribute to its stability, while the acetamide group could influence its solubility in different solvents .Mechanism of Action
Safety and Hazards
Without specific data, it’s difficult to provide detailed information about the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .
Future Directions
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
2-(3-oxo-4-phenylpyrazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18(21-12-11-16-7-3-1-4-8-16)15-26-19-20(25)23(14-13-22-19)17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKIVYUYJPGAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
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